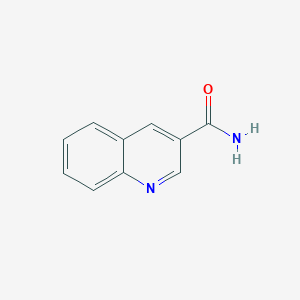

Quinoline-3-carboxamide

Descripción general

Descripción

Synthesis Analysis

Quinoline-3-carboxamide derivatives are synthesized through a variety of chemical reactions, exploiting the quinoline scaffold's reactivity. A notable method includes the Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide, an efficient process introducing diversity in the final step of synthesis. Additionally, the synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations showcases the scope and limitations of these reactions (Lord et al., 2009; Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives is critical for their biological activity. X-ray and NMR studies confirm the presence of intramolecular hydrogen bonds, crucial for maintaining the required pharmacophore conformation. The structural analysis of N-(4-acetylphenyl)this compound provides insight into its crystalline structure, confirming the compound's configuration via single-crystal X-ray diffraction (Gracheva et al., 1982; Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, leading to a wide array of compounds with diverse properties. For example, the cascade reaction of isatins with 1,1-enediamines in the presence of NH2SO3H catalysis results in the synthesis of multisubstituted quinoline-4-carboxamides. This reaction involves the formation of the quinoline ring accompanied by the formation of an amide bond in one step, highlighting the versatility and reactivity of the quinoline scaffold (Wang et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The crystalline structure analysis, including Hirshfeld surface analysis and DFT studies, provides comprehensive insights into the intermolecular interactions and stability of these compounds (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards different reagents, stability under various conditions, and their ability to undergo specific chemical transformations, are pivotal for their applications in drug design and synthesis of complex molecules. Studies focusing on the synthesis, characterization, and reaction mechanisms offer valuable insights into optimizing these compounds for targeted applications (Lord et al., 2009; Duvelleroy et al., 2005).

Aplicaciones Científicas De Investigación

Autoimmune Disease Treatment

Quinoline-3-carboxamides have shown promise in the treatment of autoimmune diseases. Research reveals that these compounds bind to human S100A9, a molecule involved in autoimmune disease control. This binding inhibits interactions with receptors and ligands like RAGE and TLR4/MD2, which are crucial in the pathogenesis of autoimmune disorders. This discovery has led to quinoline-3-carboxamides being considered for Phase II and III development for treating such diseases (Björk et al., 2009).

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

Quinoline-3-carboxamides have been identified as potent inhibitors of ATM kinase, a crucial protein in DNA damage response and repair mechanisms. This inhibition has potential applications in treating diseases associated with DNA damage, such as cancer. Compounds like 3-quinoline carboxamides have been optimized for selectivity and oral bioavailability, making them potential therapeutic agents (Degorce et al., 2016).

Reversal of Established Fibrosis

In studies involving chronic liver inflammation and fibrosis models, quinoline-3-carboxamides, specifically Paquinimod, demonstrated efficacy in reducing inflammation and reversing fibrosis. This effect was linked to the modulation of certain cell types and cytokine expression profiles, indicating potential applications in treating fibrotic diseases (Fransén Pettersson et al., 2018).

Molecular Docking and Dynamics in Kinase Inhibition

Quinoline-3-carboxamides are studied extensively for their ability to inhibit kinases, a class of enzymes crucial in cellular signaling. Molecular docking and dynamics studies have shown that these compounds are competitive inhibitors of ATP, with selectivity towards ATM kinase, suggesting their use in adjuvant treatments for DNA damaging agents (Ravi et al., 2021).

Antibacterial and Antifungal Applications

Quinoline-3-carboxamides have been synthesized and evaluated for antibacterial and antifungal activities. Certain derivatives showed significant activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida Albicans. This suggests potential for these compounds in developing new antimicrobial agents (Moussaoui et al., 2021).

Immunomodulation

Quinoline-3-carboxamide derivatives have been synthesized and evaluated for their immunomodulatory activity. They have shown effects on spleen lymphocyte proliferation and TNF-alpha production, indicating potential as immunomodulators (He et al., 2005).

Mecanismo De Acción

Target of Action

Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .

Mode of Action

This compound interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .

Biochemical Pathways

This compound affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, this compound modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.

Result of Action

The action of this compound results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of this compound . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, this compound has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, this compound enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, this compound inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of this compound on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, this compound has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, this compound influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of this compound to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of this compound.

Propiedades

IUPAC Name |

quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDCIWCFCUQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574189 | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6480-67-7 | |

| Record name | 3-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

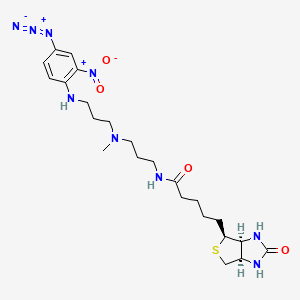

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

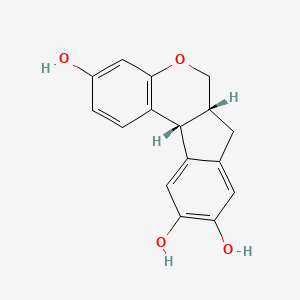

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)